

Application Notes: Rapid Detection of Imazalil using ELISA-Based Immunoassay

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Compound of Interest

Compound Name: *Imazalil*

Cat. No.: *B1587083*

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Introduction

Imazalil is a widely used fungicide for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fungal growth.[1][2] Its residues, however, can pose potential health risks to consumers.[3] Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and cost-effective method for the detection of **Imazalil** residues in various food matrices, making it an invaluable tool for food safety monitoring and quality control.[4][5] This application note provides a detailed protocol for a competitive ELISA for the quantitative analysis of **Imazalil**.

Principle of the Assay

This immunoassay is a competitive ELISA. The wells of a microtiter plate are coated with a known amount of **Imazalil**-protein conjugate. When samples or standards containing **Imazalil** are added to the wells, the free **Imazalil** competes with the coated **Imazalil** for binding to a limited amount of anti-**Imazalil** monoclonal antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. The subsequent addition of a substrate results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of **Imazalil** in the sample.

Quantitative Data Summary

The performance of **Imazalil** ELISA has been documented in several studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Assay Performance Characteristics

Parameter	Value	Reference
Detection Limit (LOD)	0.06 ng/mL (0.2 nM)	[4]
IC50 (50% Inhibitory Concentration)	0.5 ng/mL (1.6 nM)	[4]
Quantification Limit	Well below maximum residue limits	[4]

Table 2: Recovery Rates in Fruit Matrices

Matrix	Spiking Range (ng/mL)	Mean Recovery (%)	Mean Coefficient of Variation (%)	Reference
Fruit Juices (Apple, Tomato, Orange)	10 - 500	97	~20	[4]
Citrus Fruits (Lemon, Orange, Grapefruit)	Not Specified	>81.0	Not Specified	[5]

Experimental Protocols

This section provides a detailed methodology for performing the **Imazalil** competitive ELISA.

Materials and Reagents

- **Imazalil** Standard
- Anti-**Imazalil** Monoclonal Antibody
- **Imazalil**-BSA Conjugate (for coating)
- Goat anti-Mouse IgG-HRP (Secondary Antibody)

- 96-well Microtiter Plates
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Sample/Standard Dilution Buffer (e.g., PBS)
- Substrate Solution (e.g., TMB)
- Stop Solution (e.g., 2 M H₂SO₄)
- Methanol
- Distilled or deionized water

Sample Preparation (Fruit Juices)

- Centrifuge the fruit juice sample to remove any pulp or suspended solids.
- Dilute the supernatant with the sample dilution buffer. The dilution factor will depend on the expected **Imazalil** concentration and should be optimized. A simple dilution without extensive cleanup is often sufficient for fruit juices.[\[4\]](#)

ELISA Protocol

- Coating:
 - Dilute the **Imazalil**-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
 - Add 100 µL of the diluted conjugate to each well of the 96-well plate.
 - Incubate overnight at 4°C.
 - Wash the plate three times with wash buffer.

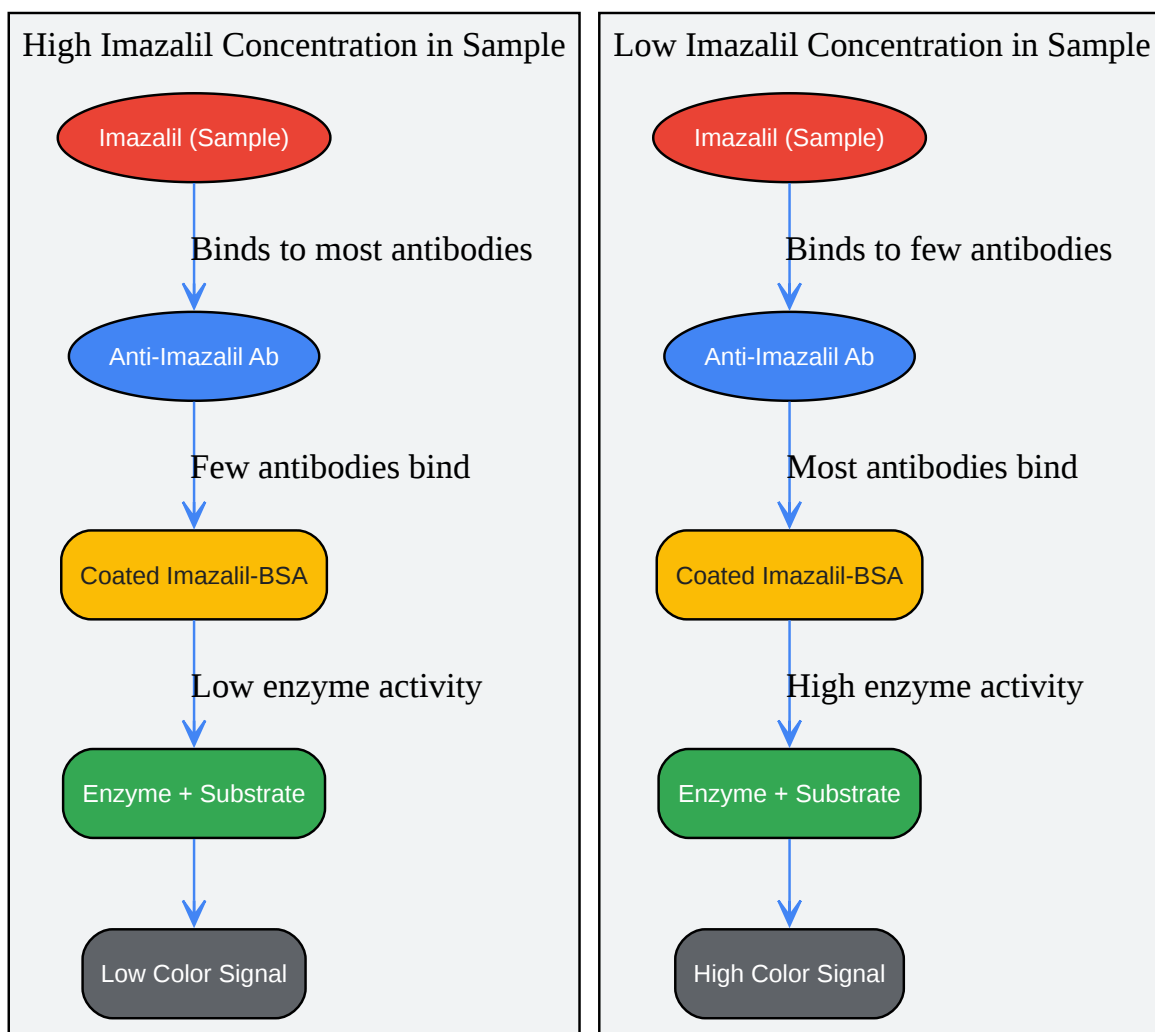
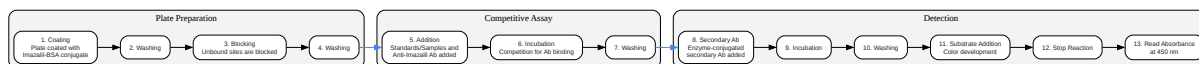
- Blocking:
 - Add 200 μ L of blocking buffer to each well.
 - Incubate for 1-2 hours at 37°C.
 - Wash the plate three times with wash buffer.
- Competitive Reaction:
 - Prepare a series of **Imazalil** standards of known concentrations in the sample dilution buffer.
 - Add 50 μ L of the standard or diluted sample to each well.
 - Immediately add 50 μ L of diluted anti-**Imazalil** monoclonal antibody to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate three times with wash buffer.
- Secondary Antibody Incubation:
 - Add 100 μ L of diluted Goat anti-Mouse IgG-HRP to each well.
 - Incubate for 1 hour at 37°C.
 - Wash the plate five times with wash buffer.
- Signal Development and Measurement:
 - Add 100 μ L of TMB substrate solution to each well.
 - Incubate in the dark at room temperature for 15-30 minutes.
 - Stop the reaction by adding 50 μ L of stop solution to each well.
 - Read the absorbance at 450 nm using a microplate reader.

Data Analysis

- Calculate the average absorbance for each set of standards and samples.
- Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = $[1 - (\text{Absorbance of standard or sample} / \text{Absorbance of zero standard})] \times 100$
- Plot a standard curve of the percentage of inhibition versus the logarithm of the **Imazalil** concentration for the standards.
- Determine the concentration of **Imazalil** in the samples by interpolating their percentage of inhibition on the standard curve.

Visualizations

Experimental Workflow



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